molecular formula C20H14N2O3 B5715278 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

Cat. No. B5715278
M. Wt: 330.3 g/mol
InChI Key: UWDUQUPXCUOYCE-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BFA is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets, including ion channels, receptors, and enzymes. This compound has been found to inhibit the activity of voltage-gated potassium channels, leading to depolarization of the membrane potential and subsequent cell death. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and subsequent anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-convulsant effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the activity of Bcl-2. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, this compound has been found to have anti-convulsant effects by modulating the activity of ion channels and receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. Another advantage of using this compound is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of this compound-based drug delivery systems for the treatment of neurological disorders, the investigation of the potential anti-cancer effects of this compound in vivo, and the development of this compound analogs with improved pharmacokinetic properties. In addition, further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential application in cancer research, neuroscience, and pharmacology. This compound has been found to modulate the activity of several cellular targets and has several biochemical and physiological effects. Although this compound has potential advantages for lab experiments, its potential toxicity requires careful consideration. There are several future directions for the study of this compound, including the development of this compound-based drug delivery systems, the investigation of its potential anti-cancer effects in vivo, and the development of this compound analogs with improved pharmacokinetic properties.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and DMAP.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In pharmacology, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-19(12-11-16-4-3-13-24-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)25-20/h1-13H,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDUQUPXCUOYCE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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